molecular formula C3H4O3 B1206139 Hydroxypyruvaldehyde CAS No. 997-10-4

Hydroxypyruvaldehyde

Cat. No. B1206139
CAS RN: 997-10-4
M. Wt: 88.06 g/mol
InChI Key: JLPAWRLRMTZCSF-UHFFFAOYSA-N
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Description

Hydroxypyruvaldehyde, also known as 3-Hydroxy-2-oxopropanal, is a ketoaldotriose, a 2-oxo aldehyde, and a primary alpha-hydroxy ketone . It is an organic compound used often as a reagent in organic synthesis . Its molecular formula is C3H4O3 and it has a molecular weight of 88.06 .


Synthesis Analysis

Hydroxypyruvaldehyde can be synthesized through the oxidation of glycerol over a 0.5%Pd-0.5%Fe/SiO2 catalyst at ambient temperature in the presence of gaseous H2 and O2 . The exceptional catalytic performance was attributed to the in situ formation of highly reactive surface-bound oxygenated species, which promote the dehydrogenation on the alcohol .


Molecular Structure Analysis

The molecular structure of Hydroxypyruvaldehyde can be analyzed using various techniques such as UV-Vis spectroscopy, which allows the determination of the physical and chemical properties of the specimen . The molecular formula of Hydroxypyruvaldehyde is C3H4O3 .


Chemical Reactions Analysis

The organic residues formed through the thermal processing of CHOCHO + H reaction would be a mixture of hydroxypyruvaldehyde and methyl glyoxylate . These two solid organics are formed by an H-abstraction from glyoxal to form CHOCO radical which recombines to CH2OH and OCH3 radicals .


Physical And Chemical Properties Analysis

Hydroxypyruvaldehyde has a boiling point of 175.4±23.0 °C (Predicted) and a density of 1.258±0.06 g/cm3 (Predicted) . Its pKa value is 12.21±0.10 (Predicted) and it has a LogP of -1.253 (est) .

Scientific Research Applications

1. Bioactive Marker in Pathophysiological Processes

Hydroxypyruvaldehyde, specifically 4-hydroxynonenal (HNE), has been extensively studied for its biological activities and methods of identification in cells and tissues. It is recognized as a reliable marker of oxidative stress and is implicated in various diseases, including Alzheimer's. HNE's presence in cells and tissues suggests it could be a critical factor linking genomics and proteomics (Žarković, 2003).

2. Photocatalytic Removal of Gaseous Formaldehyde

Research on hydroxyl-modified/Na-intercalated g-C3N4 has demonstrated its effectiveness in removing gaseous formaldehyde (HCHO) through adsorption and photocatalytic oxidation. This approach highlights the potential use of hydroxypyruvaldehyde derivatives in environmental applications, particularly in air purification (Hu et al., 2021).

3. Advanced Oxidation Processes

Hydroxypyruvaldehyde is utilized in advanced oxidation processes for environmental remediation. A method involving dimethyl sulfoxide (DMSO) trapping and liquid chromatography has been developed to determine hydroxyl radicals in these processes, indicating its role in measuring and controlling environmental pollutants (Tai et al., 2004).

4. Catalyst for Formaldehyde Combustion

Hydroxyapatite, a catalyst containing hydroxypyruvaldehyde, has been reported to demonstrate excellent performance in the combustion of formaldehyde at room temperature. This application is significant for air pollution control and industrial processes (Xu et al., 2010).

5. Synthesis of Industrial Chemicals

Hydroxypivaldehyde, an intermediary form of hydroxypyruvaldehyde, is essential in producing neopentyl glycol, used in manufacturing polyesters, plasticizers, and synthetic resin paints. Its production via aldol addition of isobutyraldehyde to formaldehyde has significant industrial applications (Kleineberg et al., 2016).

Future Directions

Future research could focus on the use of Hydroxypyruvaldehyde in the development of new materials and the establishment of structure–function relationships . Additionally, it could be used as a platform for multi-aldolases cascade synthesis of diuloses .

properties

IUPAC Name

3-hydroxy-2-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-1-3(6)2-5/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPAWRLRMTZCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244211
Record name Hydroxypyruvaldehyde
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Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxypyruvaldehyde

CAS RN

997-10-4
Record name Hydroxypyruvaldehyde
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Record name Hydroxypyruvaldehyde
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Record name PYRUVALDEHYDE, HYDROXY-
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Record name Hydroxypyruvaldehyde
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Record name GLYCEROSONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
V Laurent, V Hélaine, C Vergne-Vaxelaire… - ACS …, 2019 - ACS Publications
The 1,4-dicarbonyl unit is found in numerous molecules of biological interest, many of which are also polyhydroxylated. We developed a general, one-pot, multistep, stereoselective …
Number of citations: 6 pubs.acs.org
M Cogoli-Greuter, P Christen - Journal of Biological Chemistry, 1981 - ASBMB
… of inhibition of the glyoxalases by alkylating agents and the intracellular concentration of hydroxypyruvaldehyde-P, as found in the present study. Hydroxypyruvaldehyde-P is accepted …
Number of citations: 20 www.jbc.org
PJ Thornalley, A Stern - Biochemical pharmacology, 1985 - Elsevier
… [5], which is presumably hydroxypyruvaldehyde and metabolites … In this study, hydroxypyruvaldehyde was incubated with red … the extent to which hydroxypyruvaldehyde …
Number of citations: 8 www.sciencedirect.com
MJ Healy, P Christen - Journal of the American Chemical Society, 1972 - ACS Publications
… condensation of dihydroxyacetone phosphate and hydroxypyruvaldehyde phosphate to … 2,4-dinitrophenylosazone derivative of hydroxypyruvaldehyde phosphate will appear following …
Number of citations: 33 pubs.acs.org
H IKEZAWA, M MIZUNO, T NAKABAYASHI… - Chemical and …, 1982 - jstage.jst.go.jp
Thirteen derivatives of hydroxypyruvaldehyde phenylosazone were tested for effects on bovine erythrocyte membrane. Six drugs, including hydroxypyruvaldehyde phenylosazone itself …
Number of citations: 3 www.jstage.jst.go.jp
H Li, H Feng, W Sun, Q Fan, RB King… - Theoretical Chemistry …, 2016 - Springer
… Similarly, in the tricarbonyls, the three CO groups couple to form a bridging µ-C 3 O 3 4− ligand, which can be derived by removal of four protons from hydroxypyruvaldehyde. However, …
Number of citations: 2 link.springer.com
MR Grimmett, EL Richards - Australian Journal of Chemistry, 1965 - CSIRO Publishing
A paper-and thin-layer chromatographic survey of the glycolaldehyde-ammonia mixture failed to detect glycosine (2, 2'-bisimidazole) which is one of the major products of reaction …
Number of citations: 10 www.publish.csiro.au
T NAKABAYASHI, H IKEZAWA, H OGAWA… - Chemical and …, 1985 - jstage.jst.go.jp
Thirteen derivatives of hydroxypyruvaldehyde phenylosazone were tested for their effects on the Ca*"-adenosine triphosphatase (ATPase) activity of porcine erythrocyte membranes. …
Number of citations: 6 www.jstage.jst.go.jp
H IKEZAWA, M MIZUNO, M INOUE… - Chemical and …, 1984 - jstage.jst.go.jp
The effects of hydroxypyruvaldehyde phenylosazone (1) and its CH3-and Cl—derivatives (2—5) on the osmotic fragility of bovine erythrocytes treated or untreated with …
Number of citations: 8 www.jstage.jst.go.jp
L Patthy, M Vas - Nature, 1978 - nature.com
… the oxidation of dihydroxyacetone phosphate to hydroxypyruvaldehyde phosphate2 … hydroxypyruvaldehyde phosphate, for hydration and dilution of released hydroxypyruvaldehyde …
Number of citations: 33 www.nature.com

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